molecular formula C20H20ClNO2 B11400341 N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11400341
M. Wt: 341.8 g/mol
InChI Key: MNEDLYCZFZBYAF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzofuran ring and a chloromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chloromethylphenyl Group: This step involves the substitution of a hydrogen atom with a chloromethylphenyl group using reagents such as chloromethylbenzene.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H20ClNO2/c1-12(2)14-5-7-19-17(8-14)15(11-24-19)9-20(23)22-16-6-4-13(3)18(21)10-16/h4-8,10-12H,9H2,1-3H3,(H,22,23)

InChI Key

MNEDLYCZFZBYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C)Cl

Origin of Product

United States

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